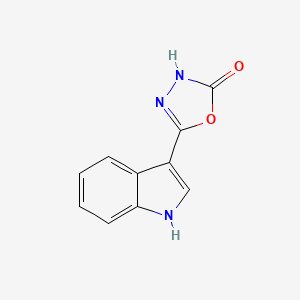

5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features an indole moiety fused with an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its stability and ability to participate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of indole derivatives with appropriate reagents. One common method is the reaction of indole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride. This method yields the desired oxadiazole ring fused with the indole moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.

Análisis De Reacciones Químicas

Cyclization of Hydrazides with Carboxylic Acid Derivatives

The most common route involves reacting indole-3-carboxylic acid hydrazides (2 ) with aryl/heteroaryl carboxylic acids (3a–m ) in the presence of POCl₃. This forms the oxadiazole ring via cyclodehydration (Scheme 1):

Reagents : POCl₃ (5 mL), 50°C, 4 h.

Yield : 46–66% for derivatives 4a–m .

| Substrate (Carboxylic Acid) | Product (Oxadiazole Derivative) | Yield (%) |

|---|---|---|

| 4-Methoxybenzoic acid | 4h | 64% |

| 3,4,5-Trimethoxybenzoic acid | 4i | 60% |

| Benzyloxyacetic acid | 4f | 47% |

S-Alkylation of Oxadiazole-Thiones

Oxadiazole-2-thiones (6 ) derived from indole-3-acetic acid hydrazides undergo S-alkylation with alkyl halides to yield 5-((1H-indol-3-yl)methyl)-2-(alkylthio)-1,3,4-oxadiazoles (7a–d ):

Conditions : K₂CO₃, DMF, RT, 12 h.

Yields : 65–85% .

| Alkyl Halide | Product (R Group) | Yield (%) |

|---|---|---|

| Methyl iodide | 7a (CH₃) | 85% |

| Benzyl bromide | 7d (C₆H₅CH₂) | 78% |

Reaction with Succinic Anhydride

The oxadiazole hydrazide 48 reacts with substituted aryl acid hydrazides (31–45 ) in POCl₃ to form N'-(2-oxoindolin-3-ylidene)-3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)propane hydrazides (49–63 ):

Conditions : Reflux in POCl₃ (15–20 mL), 5 h.

Yield : 40–80% .

| Aryl Hydrazide (R Group) | Product (Oxadiazole-Indole Hybrid) | Yield (%) |

|---|---|---|

| 4-Nitrobenzohydrazide | 59 | 74% |

| 3-Chlorobenzohydrazide | 52 | 68% |

Oxidative Annulation

Aerobic oxidation of acylhydrazides with isothiocyanates forms 2-imino-1,3,4-oxadiazolines (3a–t ):

Conditions : DMAP (1 equiv), O₂, CH₃CN, 70°C, 15 h.

Yield : 65–92% .

Key Research Findings

-

Anticancer Activity : Derivatives like 5j inhibit NF-κB signaling, reducing phosphorylation of IκB (IC₅₀: 12.8–99.2 µM) .

-

Antibacterial Activity : Microwave-synthesized 51e and 51l show efficacy against E. coli and P. aeruginosa (MIC: 8–16 µg/mL) .

-

Cholinesterase Inhibition : S-Alkylated oxadiazoles (e.g., 3t ) inhibit AChE (IC₅₀: 12.8 µM), outperforming rivastigmine .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Mecanismo De Acción

The mechanism of action of 5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

5-(3-Indolyl)isoxazole-3-carboxylic acid: Similar structure but with an isoxazole ring instead of an oxadiazole ring.

2-Substituted phenyl-5-(3-indolyl)-oxazoles: Compounds with similar indole and oxazole moieties, known for their antioxidative activity.

Uniqueness

5-(3-Indolyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its specific combination of the indole and oxadiazole rings, which confer distinct chemical and biological properties. The presence of the oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new pharmaceuticals and materials.

Propiedades

Fórmula molecular |

C10H7N3O2 |

|---|---|

Peso molecular |

201.18 g/mol |

Nombre IUPAC |

5-(1H-indol-3-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H7N3O2/c14-10-13-12-9(15-10)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14) |

Clave InChI |

JVRRKRQQUPJXHN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=O)O3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.